1-(Difluorophenylmethyl)-4-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUALNIFEKYYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Difluorophenylmethyl 4 Fluorobenzene and Analogues
Direct Synthesis Approaches and Reaction Optimization
Direct methods for the synthesis of 1-(difluorophenylmethyl)-4-fluorobenzene often rely on modern cross-coupling and fluoroalkylation reactions, which offer efficient ways to construct the key carbon-carbon and carbon-fluorine bonds.
Palladium-Catalyzed Coupling Strategies for Aryl Fluorides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The activation of typically inert C-F bonds in aryl fluorides for cross-coupling reactions presents a significant challenge but has been the subject of intensive research.
Strategies such as Suzuki-Miyaura, Negishi, and Hiyama couplings have been developed for the synthesis of diarylmethanes from aryl halides. chemicalbook.comwikimedia.org In the context of synthesizing this compound, these reactions would involve the coupling of a fluorinated aryl component with a difluorobenzyl component. For instance, a plausible Suzuki-Miyaura coupling could involve the reaction of a (difluoromethyl)phenylboronic acid derivative with 4-fluoroiodobenzene or 4-fluorobromobenzene in the presence of a palladium catalyst and a suitable base.
A key challenge in these reactions is the competitive C-F bond activation versus the activation of other C-X (X = Cl, Br, I) bonds. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the trend I > Br > Cl >> F. Therefore, selective activation of the C-F bond often requires specialized ligands and reaction conditions. Research has shown that electron-rich phosphine (B1218219) ligands can promote the oxidative addition of palladium to aryl fluorides.
| Coupling Reaction | Aryl Component | Benzyl (B1604629) Component | Catalyst System | Key Features |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 1-(Bromodifluoromethyl)benzene | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) | Well-established, good functional group tolerance. |
| Negishi | 4-Fluorophenylzinc halide | 1-(Bromodifluoromethyl)benzene | PdCl₂(dppf), CoBr₂ | Mild reaction conditions, high yields. google.comgoogle.com |
| Hiyama | 4-Fluorophenyltrialkoxysilane | 1-(Bromodifluoromethyl)benzene | Pd nanoparticles, Fluoride (B91410) source (e.g., TBAF) | Utilizes readily available and stable organosilane reagents. |
This table presents plausible palladium-catalyzed coupling strategies for the synthesis of this compound, based on general methodologies for diarylmethane synthesis.
Boron-Mediated Fluoroalkylation Reactions and Their Mechanistic Implications
Boron-mediated reactions have emerged as a powerful tool for the introduction of fluoroalkyl groups into organic molecules. These methods often involve the use of boron-based reagents that can act as nucleophilic or electrophilic sources of the fluoroalkyl moiety.
For the synthesis of this compound, a key intermediate could be a difluoromethylated arylboronic ester, such as PinBCF₂Ph. Such reagents can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions with aryl halides. The mechanism of these reactions typically involves the transfer of the difluoromethyl group from the boron reagent to the palladium center, followed by reductive elimination to form the desired product.
Mechanistic studies have shown that the nature of the boron reagent and the reaction conditions can significantly influence the efficiency and selectivity of the fluoroalkylation. For example, the presence of additives can enhance the rate of transmetalation of the fluoroalkyl group from boron to palladium.
Recent advancements have focused on the development of more stable and efficient boron-based difluoromethylating agents. These reagents offer advantages in terms of handling, stability, and reactivity, making them valuable tools for the synthesis of complex fluorinated molecules.
Electrophilic Aromatic Substitution and Directed Fluorination Approaches
Electrophilic aromatic substitution, particularly the Friedel-Crafts reaction, provides a direct method for the formation of the diarylmethane core. A notable example is the Fe(OTf)₃-catalyzed Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich (hetero)arenes, which yields difluoromethylated diarylmethanes. pitt.edu In this approach, fluorobenzene (B45895) could react with a suitable 2,2-difluoro-1-phenylethyl phosphate (B84403) derivative in the presence of a Lewis acid catalyst to form this compound. This method is advantageous due to its operational simplicity and the use of a relatively inexpensive and environmentally benign iron catalyst. pitt.edu
Directed fluorination is another strategy that can be employed. This approach involves the use of a directing group to control the regioselectivity of the fluorination of an aromatic ring. While direct electrophilic fluorination of a pre-formed diarylmethane is challenging due to the deactivating nature of the difluoromethyl group, this strategy could be applied to a precursor molecule. Reagents such as Selectfluor® are commonly used for electrophilic fluorination. google.com
| Reaction Type | Substrates | Catalyst/Reagent | Key Features |
| Friedel-Crafts Reaction | Fluorobenzene, 2,2-difluoro-1-phenylethyl phosphate | Fe(OTf)₃ | Direct formation of the diarylmethane core, mild conditions. pitt.edu |
| Directed Fluorination | Substituted diarylmethane precursor | Electrophilic fluorinating agent (e.g., Selectfluor®) | Regioselective introduction of fluorine. |
This table summarizes electrophilic aromatic substitution and directed fluorination approaches relevant to the synthesis of the target compound.
Stereoselective and Chiral Synthesis Considerations for Related Difluorophenylmethyl Analogues
The introduction of a stereocenter at the methine carbon of this compound analogues is a significant synthetic challenge with important implications for their potential biological activity. Several strategies can be envisioned to achieve stereoselective synthesis.
One approach is the asymmetric hydrogenation of a suitable prochiral olefin precursor. This method has been successfully employed for the synthesis of a variety of chiral compounds bearing fluoromethylated stereocenters with excellent yields and enantioselectivities. wikipedia.org The use of chiral catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, is crucial for achieving high levels of stereocontrol.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary can be removed.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to promote enantioselective Friedel-Crafts reactions or other C-C bond-forming reactions to construct the chiral diarylmethane framework. zenodo.org
The construction of chiral carbon centers bearing difluoromethyl groups is a valuable endeavor in drug design, as these moieties can act as chemically inert hydrogen-bond donors and influence the molecule's conformation and binding properties.
Alternative Synthetic Routes and Strategic Precursor Utilization
In addition to direct synthetic methods, multi-step routes starting from readily available precursors offer a versatile approach to this compound and its analogues.
Multi-Step Synthesis from Tailored Fluorobenzene Derivatives
A plausible multi-step synthesis of this compound can commence from fluorobenzene. The key steps in such a sequence would involve the construction of the diaryl ketone core, followed by reduction and subsequent difluorination.
Step 1: Friedel-Crafts Acylation Fluorobenzene can undergo a Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4,4'-difluorobenzophenone (B49673). This reaction is a well-established method for the synthesis of diaryl ketones.
Step 2: Reduction of the Ketone The resulting 4,4'-difluorobenzophenone can be reduced to the corresponding alcohol, bis(4-fluorophenyl)methanol (B1266172), using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to secondary alcohols. zenodo.org
Step 3: Deoxyfluorination The final step involves the conversion of the hydroxyl group in bis(4-fluorophenyl)methanol to a difluoromethyl group. This transformation can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or related reagents. This step introduces the desired difluoromethylene bridge to yield the final product, this compound.
This multi-step approach allows for the synthesis of the target molecule from simple and commercially available starting materials, offering flexibility for the introduction of various substituents on the aromatic rings.
Application of Modern Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) in Diarylmethane Construction
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively applied to the synthesis of diarylmethanes. nih.gov Among these, the Suzuki-Miyaura reaction has become one of the most efficient methods for constructing biaryl and substituted aromatic structures. nih.gov
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govacs.org For the construction of diarylmethane frameworks, this can involve coupling benzyl halides or their derivatives with arylboronic acids. For instance, a palladium catalyst system generated from Pd₂(dba)₃ and an ether-imidazolium chloride ligand has been shown to effectively couple chloromethylarenes with arylboronic acids, yielding diarylmethanes in good to excellent yields. acs.orgacs.org This method demonstrates high substrate tolerance, accommodating a diverse range of aromatic and heteroaromatic moieties. acs.orgacs.org
A significant advancement in the synthesis of fluorinated diarylmethanes is the desulfonylative Suzuki-Miyaura cross-coupling. One reported methodology describes the palladium-catalyzed reaction of α-fluorinated benzylic triflones with arylboronic acids to afford α-fluorinated diarylmethanes. researchgate.net This approach is particularly valuable as the fluorinated triflone precursors can be synthesized and then coupled, allowing for late-stage functionalization. researchgate.netnih.gov
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods have also proven effective. The Negishi cross-coupling, which utilizes organozinc reagents, has been successfully applied to diarylmethane synthesis using cobalt halide catalysts. nih.gov This method allows for the coupling of benzylzinc bromides with various aryl halides under mild conditions, offering an alternative to more expensive palladium catalysts. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed, for example, coupling benzylic ammonium (B1175870) triflates with aryl boronic acids, which proceeds with exceptional functional group tolerance. organic-chemistry.org
The table below summarizes representative conditions for modern cross-coupling reactions used in diarylmethane synthesis.
| Coupling Reaction | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ / Ether-Imidazolium Chloride | Chloromethylarenes + Arylboronic acids | High substrate tolerance; good to excellent yields. | acs.orgacs.org |
| Suzuki-Miyaura (Desulfonylative) | Pd(OAc)₂ / SPhos | α-Fluorinated benzylic triflones + Arylboronic acids | Enables late-stage fluorination and functionalization. | researchgate.net |
| Negishi | CoBr₂ / DMAc | Benzylzinc bromides + Aryl iodides/bromides | Cost-effective cobalt catalyst; mild reaction conditions. | nih.gov |
| Nickel-Catalyzed Suzuki-Type | Ni(cod)₂ / PCy₃ | Benzylic ammonium triflates + Aryl boronic acids | Exceptional functional group tolerance. | organic-chemistry.org |
Integration of Green Chemistry Principles in Synthetic Design and Process Development
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the design of synthetic routes for complex molecules like this compound. nih.govnumberanalytics.com Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reactions. nih.gov
Modern cross-coupling reactions align well with these principles. The use of catalysts, even in small amounts, is inherently greener than stoichiometric reagents as it reduces waste. mdpi.com The development of highly efficient catalyst systems, such as those using dialkylbiaryl phosphine ligands in Suzuki-Miyaura reactions, allows for very low catalyst loadings, further minimizing waste and cost. nih.gov
Solvent selection is a critical aspect of green chemistry. nih.gov Traditional organic solvents often pose health and environmental hazards. Research into alternative reaction media has shown that water can be a viable solvent for some cross-coupling reactions, particularly with the use of surfactants to create micellar conditions, which can reduce the reliance on volatile organic compounds (VOCs). mdpi.com Furthermore, some reactions have been developed to proceed under solvent-free conditions, representing a significant green advancement. mdpi.com
Atom economy, which measures the efficiency of a reaction in incorporating all starting materials into the final product, is another core principle. semanticscholar.org Synthetic routes that minimize the use of protecting groups and proceed in fewer steps are generally preferred. The development of direct C-H functionalization methods, for example, represents a move towards greater atom economy by avoiding the pre-functionalization of substrates (e.g., conversion to halides or organometallics). rsc.org
The pursuit of energy efficiency encourages conducting reactions at ambient temperature and pressure. nih.gov While many cross-coupling reactions require heating, the development of more active catalysts is enabling some transformations to occur at or near room temperature, reducing the energy consumption of the process. nih.govnih.gov
Reaction Condition Parameters and Process Control
Impact of Temperature and Solvent Systems on Reaction Efficiency, Yield, and Selectivity
The efficiency, yield, and selectivity of synthetic reactions leading to this compound are highly dependent on reaction parameters, particularly temperature and the solvent system. Temperature can influence reaction rates and, in some cases, control the reaction pathway. For instance, in certain difluoromethylation reactions, mono- versus bis-difluoromethylation can be controlled by tuning the reaction temperature, with lower temperatures favoring the mono-substituted product. rsc.org In cobalt-catalyzed Negishi cross-couplings, increasing the reaction temperature can be necessary to achieve coupling with less reactive aryl bromides compared to more reactive aryl iodides. nih.gov
The choice of solvent is crucial and can dramatically impact reaction outcomes. acsgcipr.org Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been identified as remarkable solvents for promoting challenging transition-metal-catalyzed reactions. rsc.orgrsc.org Their unique properties, including high polarity and ability to form hydrogen bonds, can enhance catalyst solubility and promote electrophilic metallation steps, leading to improved reactivity and selectivity. rsc.org The solvent can also play a critical role in controlling stereoselectivity in fluorination reactions. nih.govacs.org However, the compatibility of the solvent with highly reactive fluorinating agents must be carefully assessed to avoid potential safety hazards. acsgcipr.org
The table below illustrates the effect of different solvent systems on a representative palladium-catalyzed reaction.
| Solvent | Key Properties | Impact on Reaction | Reference |
|---|---|---|---|
| Dioxane | Common ethereal solvent | Often used in Suzuki-Miyaura couplings, provides good solubility for many reagents. | acs.org |
| Toluene | Aromatic, non-polar | Frequently used in Pd-catalyzed couplings; can influence catalyst stability and activity. | nih.gov |
| HFIP / TFE | Fluorinated alcohols, highly polar, H-bond donors | Can significantly enhance reactivity and selectivity in C-H activation and other transformations. | rsc.orgrsc.org |
| Acetonitrile (B52724) (MeCN) | Polar aprotic | Compatible with certain electrophilic fluorinating agents like Selectfluor. | acsgcipr.orgnih.gov |
Advanced Catalyst Systems and Ligand Architectures in Fluorination Reactions
The introduction of fluorine atoms into organic molecules often requires specialized catalyst systems. For nucleophilic fluorination, a significant challenge is activating the fluoride source. Recent research has explored the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination using sources like cesium fluoride (CsF). rsc.orgresearchgate.net The effectiveness of the borane (B79455) catalyst is related to its fluoride affinity; a balance is needed where the affinity is high enough to interact with CsF but not so high that the resulting fluoroborate complex is too stable to transfer the fluoride ion to the substrate. rsc.org
In transition-metal-catalyzed fluorination, the design of the ligand architecture is paramount. nih.gov For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands, such as t-BuXPhos, have been shown to facilitate the challenging C–F reductive elimination step. rsc.org The electronic properties of the ligands can be tuned to stabilize the metal center and promote the desired catalytic cycle. rsc.org The incorporation of fluorine atoms into the ligands themselves can also modify the physicochemical and biological properties of the resulting metal complexes, potentially enhancing their catalytic activity or stability. nih.gov
For electrophilic fluorination, palladium catalysts bearing pyridyl-sulfonamide ligands have been used with reagents like Selectfluor to fluorinate arylboronic acids, proceeding through a suspected high-valent Pd(IV) intermediate. rsc.org The development of diverse catalyst systems, spanning metals from palladium and copper to iridium and cobalt, provides a broad toolkit for achieving specific fluorination and difluoromethylation reactions. nih.govacs.orgrsc.org
Optimization of Purification and Isolation Techniques for Enhanced Product Purity and Recovery
Achieving high product purity and recovery is a critical final step in any synthetic sequence. For fluorinated compounds like this compound, a combination of techniques is often employed. youtube.com
Crystallization is a powerful method for purifying solid organic compounds. youtube.com By dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, highly pure crystals of the desired compound can be formed, leaving impurities behind in the solution. For fluorinated molecules, the unique intermolecular interactions imparted by fluorine can influence crystal packing, sometimes leading to complex crystallization behavior that can be exploited for purification. rsc.orgmdpi.com Recrystallization may be performed multiple times to achieve the desired level of purity. youtube.com
Distillation , particularly fractional distillation under reduced pressure, is effective for separating liquid compounds with different boiling points. youtube.com This technique is useful for removing lower- or higher-boiling impurities from the final product. In the synthesis of some fluorinated building blocks, fractional distillation has been used to separate the desired mono-fluorinated product from di-fluorinated side products. semanticscholar.org
Chromatography is a versatile and widely used purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com Column chromatography is commonly used for preparative-scale purification in a laboratory setting. For fluorinated compounds, the concept of "fluorous chemistry" can be applied, where highly fluorinated molecules show a strong affinity for fluorous stationary phases, allowing for efficient separation from non-fluorinated impurities. wikipedia.org
Finally, after synthesis, it is often necessary to remove residual acidic impurities, which can arise from reagents or byproducts. This can be achieved through aqueous washing with a mild base, followed by drying. google.com The purity and identity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and, for crystalline solids, X-ray crystallography. nih.gov
Comprehensive Spectroscopic and Structural Characterization of 1 Difluorophenylmethyl 4 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
The proton (¹H) NMR spectrum of bis(4-fluorophenyl)methane (B1294899) provides key insights into its symmetric structure. The spectrum is characterized by a singlet for the methylene (B1212753) protons and two multiplets for the aromatic protons.
The methylene protons (CH₂) are chemically equivalent and, being adjacent to two aromatic rings, appear as a singlet in the ¹H NMR spectrum. The aromatic protons, due to the para-substitution of the fluorine atom, exhibit a characteristic AA'BB' spin system. The protons ortho to the fluorine atom are chemically equivalent, as are the protons meta to the fluorine atom.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | J Coupling (Hz) |
| Methylene (-CH₂-) | 3.863 | Singlet | N/A |
| Aromatic (ortho to -CH₂-) | 7.069 | Multiplet | J(F-H) = 5.2 Hz |
| Aromatic (meta to -CH₂-) | 6.931 | Multiplet | J(F-H) = 9.2 Hz |
Note: Data obtained from a spectrum recorded in CDCl₃. Chemical shifts are referenced to TMS (Tetramethylsilane).
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, a limited number of signals are expected. The methylene carbon will appear as a single peak, and the aromatic carbons will show four distinct signals, two of which will be doublets due to coupling with the fluorine atom. While specific, publicly available experimental data for the ¹³C NMR of bis(4-fluorophenyl)methane is limited, the expected chemical shifts can be predicted based on known substituent effects.
While the one-dimensional ¹H and ¹³C NMR spectra provide significant structural information for a relatively simple molecule like bis(4-fluorophenyl)methane, advanced two-dimensional (2D) NMR techniques could be employed for unambiguous assignment and to reveal more subtle structural details.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would confirm the coupling between the ortho and meta protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals at 7.069 ppm and 6.931 ppm to their corresponding aromatic carbon atoms, and the proton signal at 3.863 ppm to the methylene carbon.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
The FTIR spectrum of bis(4-fluorophenyl)methane would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (methylene) | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| CH₂ bend (scissoring) | ~1465 |
| C-F stretch | 1250 - 1100 |
| Aromatic C-H out-of-plane bend | 900 - 675 |
While a complete, publicly available experimental FTIR spectrum for bis(4-fluorophenyl)methane is not readily found, the presence of these characteristic bands would be expected.
Raman spectroscopy provides complementary information to FTIR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For bis(4-fluorophenyl)methane, the symmetric stretching of the aromatic rings would be expected to produce a strong signal in the Raman spectrum. Due to the lack of publicly available experimental Raman data for this specific compound, a detailed analysis is not possible at this time.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry is an indispensable tool in chemical analysis, offering high sensitivity and specificity for the determination of molecular weight and elemental composition. When coupled with chromatographic techniques, it also serves as a powerful method for assessing compound purity.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of 1-(Difluorophenylmethyl)-4-fluorobenzene, GC-MS would be employed to ascertain the purity of a synthesized batch and to identify any volatile impurities.
The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a heated capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile carrier gas. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification.
Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is then measured. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely show characteristic losses of fluorine, phenyl, and fluorophenyl groups, aiding in structural confirmation.
A hypothetical GC-MS analysis of a sample of this compound would ideally show a single major peak, indicating a high degree of purity. The presence of additional peaks would suggest the existence of impurities, which could be starting materials, byproducts, or degradation products. The mass spectrum of each impurity peak could be analyzed to tentatively identify its structure.
Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound
| Peak Number | Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 1 | 8.5 | This compound | [M]+, [M-F]+, [M-C6H4F]+, [C6H5]+ | 99.5 |
| 2 | 6.2 | Impurity A (e.g., Benzyl (B1604629) alcohol) | 108, 91, 77 | 0.3 |
| 3 | 7.1 | Impurity B (e.g., 4-Fluorobenzaldehyde) | 124, 95, 75 | 0.2 |
Note: This table is illustrative and represents expected data.
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places.
For this compound (C₁₃H₉F₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁹F). This calculated theoretical mass can then be compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental masses provides strong evidence for the assigned molecular formula.
Table 2: Theoretical vs. Expected Experimental HRMS Data for this compound
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Mass Difference (ppm) |
| C₁₃H₉F₃ | 238.0656 | 238.0654 | < 5 |
Note: This table is illustrative and represents expected data.
The high accuracy of HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). This level of certainty in the molecular formula is a critical component of comprehensive compound characterization.
X-Ray Crystallography for Definitive Solid-State Structural Elucidation
While mass spectrometry provides information about the molecular formula and fragmentation of a compound, X-ray crystallography offers an unparalleled, detailed three-dimensional map of the atomic arrangement within a single crystal. This technique is the gold standard for determining the precise solid-state structure of a molecule.
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector as the crystal is rotated.
The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction data using complex mathematical algorithms (Fourier transforms), a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the precise positions of each atom can be determined, revealing the exact connectivity, bond lengths, and bond angles of the molecule.
The structural solution obtained from X-ray crystallography provides a wealth of precise geometric information. For this compound, this would include the lengths of all carbon-carbon, carbon-hydrogen, and carbon-fluorine bonds, as well as the angles between these bonds. Dihedral angles, which describe the rotation around a bond, are also determined, providing insight into the molecule's conformation.
While specific crystallographic data for this compound is not publicly available, we can examine the expected values based on similar fluorinated organic molecules. For instance, the C-F bond lengths are anticipated to be in the range of 1.34-1.36 Å. The bond angles within the phenyl rings are expected to be approximately 120°, with some deviation due to the substituents. The geometry around the central methane (B114726) carbon would be roughly tetrahedral.
Table 3: Representative Bond Lengths and Angles for a Structurally Similar Fluorinated Diaryl Methane
| Bond/Angle | Expected Value |
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-C (Aryl-CH-Aryl) Bond Length | ~1.51 Å |
| C-Aryl-C Angle | ~120° |
| F-C-C Angle | ~119° |
| Aryl-C-Aryl Angle | ~112° |
Note: This table contains representative data from a structurally analogous compound and is for illustrative purposes.
The dihedral angles obtained from X-ray crystallography define the preferred conformation of the molecule in the solid state. For this compound, the key conformational feature would be the relative orientation of the two phenyl rings. The molecule is not expected to be planar, with the phenyl rings likely twisted with respect to each other to minimize steric hindrance.
Furthermore, some compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physical properties. X-ray crystallography is the definitive method for identifying and characterizing different polymorphs. A polymorphism study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction to determine if different solid-state forms are produced. Understanding polymorphism is critical in fields such as pharmaceuticals and materials science, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.
Theoretical and Computational Chemistry Studies on 1 Difluorophenylmethyl 4 Fluorobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.
Density Functional Theory (DFT) Methodologies for Accurate Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov This method is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscpr.res.in
For a molecule like 1-(Difluorophenylmethyl)-4-fluorobenzene, the process begins with geometry optimization. This is an iterative procedure where the total energy of the molecule is calculated for a given atomic arrangement, and then the positions of the atoms are adjusted to find a lower energy configuration. This process is repeated until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. The selection of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is critical for the accuracy of the calculation. Basis sets like 6-311++G(d,p) are often employed as they provide a flexible description of the electron distribution, including polarization and diffuse functions that are important for describing systems with electronegative atoms like fluorine. niscpr.res.in
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related fluorinated benzene (B151609) derivatives, DFT calculations have been used to compute these parameters, showing good agreement with experimental data where available. niscpr.res.in
Table 1: Illustrative Optimized Geometrical Parameters for a Fluorinated Benzene Derivative calculated using DFT/B3LYP method.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 | 120 | 0 |
| C-H | 1.08 | - | - |
| C-F | 1.35 | - | - |
| C-C-C (ring) | - | 120 | - |
| H-C-C | - | 120 | - |
| F-C-C | - | 120 | - |
Note: This table provides typical values for a substituted benzene ring and is for illustrative purposes. Actual values for this compound would require specific calculations.
Application of Ab Initio and Semiempirical Methods in Predicting Molecular Characteristics
Beyond DFT, other quantum chemical methods are also employed. Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT. While computationally more demanding, they can offer higher accuracy for certain properties. For example, ab initio methods are valuable for calculating precise electronic energies and can be used as a benchmark for other methods.
Semiempirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. Methods like AM1, PM3, and RM1 are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, less-detailed explorations of molecular properties. While less accurate, they can provide useful qualitative insights into molecular characteristics such as geometry and electronic properties.
Molecular Orbital and Bonding Analysis
Understanding the distribution and energy of molecular orbitals is key to predicting a molecule's chemical behavior, including its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions and Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com
For aromatic compounds like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the benzene rings. The energies of these orbitals and the magnitude of the energy gap can be reliably calculated using DFT. These calculations help in understanding the electronic transitions, such as those observed in UV-visible spectroscopy, and the molecule's potential for engaging in charge-transfer interactions. irjweb.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Note: These are representative values for a stable organic molecule and are for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals. wisc.eduacadpubl.eu
Electrostatic and Reactivity Surface Investigations
The distribution of charge within a molecule dictates its electrostatic interactions and provides clues about its reactive sites. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing this charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.
Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites and Electrophilic/Nucleophilic Regions
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the fluorine atom of the 4-fluorobenzene ring due to its high electronegativity. The two fluorine atoms on the methyl bridge would also create a strong electron-withdrawing effect, leading to a positive potential on the adjacent carbon and hydrogen atoms. The phenyl rings themselves would exhibit a complex potential landscape, with the π-electron systems generally showing negative potential above and below the plane of the rings. Such a map is invaluable for predicting how the molecule will interact with other reagents, highlighting the likely sites for chemical reactions.
| Region | Expected Electrostatic Potential | Predicted Reactivity |
| Fluorine on the 4-fluorobenzene ring | Negative (Red) | Site for electrophilic attack |
| Fluorine atoms on the methyl bridge | Negative (Red) | Sites for electrophilic attack |
| Hydrogen on the methyl bridge | Positive (Blue) | Site for nucleophilic attack |
| Phenyl rings (π-systems) | Negative (Red/Yellow) | Interaction with electrophiles |
Mulliken Charge Analysis for Atomic Charge Distribution and Polarity Assessment
In this compound, the Mulliken charge analysis would likely reveal a significant negative charge on the fluorine atoms, consistent with their high electronegativity. The carbon atoms bonded to these fluorine atoms would, in turn, exhibit positive charges. The analysis would also quantify the charge distribution across the two phenyl rings and the bridging methyl group, offering insights into the molecule's dipole moment and its potential for intermolecular interactions. Understanding the atomic charge distribution is fundamental to explaining the molecule's chemical behavior and physical properties.
| Atom | Expected Mulliken Charge | Reason |
| Fluorine | Highly Negative | High electronegativity |
| Carbon (bonded to Fluorine) | Positive | Electron-withdrawing effect of Fluorine |
| Carbon (aromatic) | Varies based on position | Resonance and inductive effects |
| Hydrogen | Slightly Positive | Lower electronegativity than Carbon |
Computational Prediction and Interpretation of Spectroscopic Data
In Silico Prediction of NMR Chemical Shifts and Coupling Constants
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) parameters with high accuracy. nanobioletters.comresearchgate.netnih.gov These in silico predictions of chemical shifts (δ) and spin-spin coupling constants (J) are invaluable for confirming molecular structures and interpreting experimental spectra.
For this compound, theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the proton on the difluoromethyl bridge. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing fluorine atoms. The ¹³C NMR predictions would help in assigning the signals for each unique carbon atom in the molecule. The ¹⁹F NMR spectrum is particularly important for fluorinated compounds, and its predicted chemical shifts would be highly sensitive to the electronic environment of the fluorine atoms.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Influencing Factors |
| ¹H (aromatic) | 7.0 - 8.0 | Substitution pattern, electronic effects of fluorine |
| ¹H (bridge) | 6.0 - 7.0 | Shielding/deshielding by phenyl rings and fluorine |
| ¹³C (aromatic) | 110 - 140 | Direct and through-space effects of fluorine |
| ¹³C (bridge) | 90 - 110 | Strong deshielding by two fluorine atoms |
| ¹⁹F | -100 to -120 | Electronic environment and coupling with protons |
Simulation of Vibrational Spectra (IR, Raman) and Assignment via Potential Energy Distribution (PED)
Theoretical simulations of infrared (IR) and Raman spectra are essential for understanding the vibrational modes of a molecule. These calculations can predict the frequencies and intensities of vibrational bands, which can then be compared with experimental data. The assignment of these bands to specific molecular motions is facilitated by Potential Energy Distribution (PED) analysis.
For this compound, the simulated IR and Raman spectra would show characteristic bands for C-H stretching in the aromatic rings, C-F stretching, and various bending and deformation modes. The C-F stretching vibrations are typically strong in the IR spectrum and would appear in the 1000-1300 cm⁻¹ region. The PED analysis would quantify the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each vibrational mode, allowing for a precise and unambiguous assignment of the spectral peaks.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C-F Stretch | 1000 - 1300 | Strong (IR) |
| C-C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C-H Bend | 700 - 900 | Strong (IR) |
Investigation of Advanced Electronic and Optical Properties
Theoretical Assessment of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability
Computational chemistry provides powerful tools to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics. The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Theoretical calculations for this compound would involve computing these parameters to assess its potential as an NLO material. The presence of electron-withdrawing fluorine atoms and the conjugated π-systems of the phenyl rings could lead to a significant molecular hyperpolarizability. The calculations would provide quantitative values for these properties, allowing for a comparison with known NLO materials and guiding the design of new molecules with enhanced NLO responses.
| Property | Symbol | Significance |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |
Reaction Mechanisms and Chemical Reactivity of 1 Difluorophenylmethyl 4 Fluorobenzene
Detailed Mechanisms of Substitution Reactions at the Fluoro- and Phenylmethyl Moieties
Substitution reactions involving 1-(Difluorophenylmethyl)-4-fluorobenzene can occur at two primary locations: the benzylic carbon of the difluorophenylmethyl group and the aromatic carbons of the 4-fluorophenyl ring.
Substitution at the Phenylmethyl Moiety:
Nucleophilic substitution at the benzylic carbon, which bears two fluorine atoms, is a challenging transformation. The strong electron-withdrawing nature of the two fluorine atoms destabilizes the formation of a carbocation intermediate, which is often involved in SN1-type reactions. Consequently, a direct SN1 pathway is generally disfavored.
Alternatively, an SN2 mechanism would require a nucleophile to attack the sterically hindered benzylic carbon from the backside, which is also challenging. However, under forcing conditions or with highly potent nucleophiles, substitution may proceed. Mechanistic studies on similar benzylic fluorides suggest that the reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov For instance, in the presence of a strong Lewis acid, ionization to a carbocation might be facilitated, opening up an SN1-like pathway.
Substitution at the Fluoro- moiety (Aromatic Ring):
Nucleophilic aromatic substitution (SNAr) on the 4-fluorophenyl ring is also a plausible reaction pathway, particularly if the ring is further activated by electron-withdrawing groups. The fluorine atom itself, being highly electronegative, can act as a leaving group. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov The rate of this reaction is influenced by the ability of the aromatic ring to stabilize the negative charge of the intermediate. While the difluorophenylmethyl group is generally considered electron-withdrawing, its effect on the SNAr reactivity of the 4-fluorophenyl ring would require specific experimental investigation.
Electrophilic aromatic substitution (EAS) on the 4-fluorophenyl ring is directed by the combined electronic effects of the fluorine atom and the difluorophenylmethyl substituent. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance. acs.orglibretexts.org The difluorophenylmethyl group is also electron-withdrawing, which would further deactivate the ring towards electrophilic attack. The regioselectivity of EAS would be determined by the relative directing strengths of these two groups, with substitution likely occurring at the positions least deactivated. researchgate.netstudysmarter.co.ukyoutube.com
Exploration of Coupling Reactions and Versatile Functional Group Transformations
The presence of a C-F bond in the 4-fluorophenyl ring and the difluoromethyl group at the benzylic position allows this compound to participate in various palladium-catalyzed cross-coupling reactions.
Coupling Reactions:
Aryl fluorides are known to be challenging substrates for cross-coupling reactions due to the strength of the C-F bond. researchgate.netyork.ac.ukacs.org However, with the development of specialized palladium catalysts and reaction conditions, the activation of C-F bonds has become more feasible. researchgate.netyork.ac.uk Suzuki-Miyaura and Heck-type couplings could potentially be achieved at the 4-position of the fluorophenyl ring, allowing for the formation of new carbon-carbon bonds. The mechanism of these reactions involves the oxidative addition of the aryl fluoride (B91410) to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.
The difluoromethyl group can also be a site for coupling reactions. For instance, palladium-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates has been reported, suggesting that similar transformations might be possible with benzylic gem-difluorides under appropriate conditions. rsc.orgnih.govnsf.govresearchgate.netacs.org
Functional Group Transformations:
The difluoromethyl group is a versatile functional handle that can be transformed into other moieties. For example, under certain reductive conditions, the C-F bonds can be cleaved. ccspublishing.org.cnresearchgate.net Furthermore, the difluoromethyl group can be a precursor to other functional groups through multi-step synthetic sequences. The development of methods for the selective transformation of the difluoromethyl group is an active area of research in organofluorine chemistry. ccspublishing.org.cnresearchgate.netrsc.org
Below is a table summarizing potential coupling reactions and functional group transformations based on the reactivity of analogous compounds.
| Reaction Type | Potential Reactant | Potential Product | Catalyst/Reagents | Notes |
| Suzuki-Miyaura Coupling | Arylboronic acid | 1-(Difluorophenylmethyl)-4-arylbenzene | Pd catalyst, base | Requires specialized conditions for C-F bond activation. |
| Heck Coupling | Alkene | 1-(Difluorophenylmethyl)-4-vinylbenzene | Pd catalyst, base | C-F bond activation is the key challenge. |
| gem-Difluoroallylation | Allylic acetate | Aryl-substituted gem-difluoroallyl derivative | Pd catalyst, base | Based on reactions of γ,γ-difluoroallylic acetates. |
| Reduction of C-F bonds | Reducing agent (e.g., H2) | 1-(Monofluoromethylphenyl)-4-fluorobenzene or 1-(Phenylmethyl)-4-fluorobenzene | Catalyst (e.g., Pd/C) | The extent of reduction would depend on the reaction conditions. |
Investigation of Acid-Catalyzed Reactions and Isomerization Pathways
Under acidic conditions, this compound can undergo reactions involving protonation and potential carbocation formation. The presence of the difluoromethyl group significantly influences the stability of any potential benzylic carbocation. The strong inductive effect of the two fluorine atoms would destabilize a positive charge on the adjacent carbon, making its formation energetically unfavorable.
However, in the presence of a very strong acid or a Lewis acid, protonation of a fluorine atom followed by the loss of HF could, in principle, lead to the formation of a monofluorinated carbocation. This intermediate could then be trapped by a nucleophile present in the reaction medium.
Isomerization of the fluorinated phenyl rings is unlikely under typical acidic conditions. Aromatic rings are generally stable, and migration of substituents would require harsh conditions and likely proceed through complex mechanisms involving intermediates such as benzyne (B1209423) or dearomatization-rearomatization sequences, which are not typically favored under standard acid catalysis. Any potential isomerization would more likely involve rearrangements of substituents on the aromatic rings if they were to undergo addition-elimination sequences under specific, non-standard conditions. nih.gov
Analysis of Nucleophilic and Electrophilic Reaction Pathways and Selectivity
The selectivity of nucleophilic and electrophilic reactions of this compound is governed by the electronic and steric properties of its constituent parts.
Nucleophilic Reactions:
As discussed in section 5.1, nucleophilic attack can occur at either the benzylic carbon or the 4-position of the fluorophenyl ring. The selectivity between these two sites would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles might favor attack at the more electropositive benzylic carbon, while softer nucleophiles might prefer the aromatic ring in an SNAr reaction, especially if the ring is sufficiently activated. rsc.orgmdpi.commdpi.com The presence of two fluorine atoms at the benzylic position creates significant steric hindrance, which could favor attack at the less hindered aromatic carbon.
Electrophilic Reactions:
Electrophilic attack will predominantly occur on the aromatic rings. researchgate.netwikipedia.orglibretexts.org The 4-fluorophenyl ring is deactivated by both the fluorine atom and the difluorophenylmethyl group. The phenyl ring of the difluorophenylmethyl group is also deactivated by the difluoromethyl substituent. The regioselectivity of electrophilic aromatic substitution on the 4-fluorophenyl ring is directed by the fluorine atom to the ortho and para positions. However, the para position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the positions ortho to the fluorine atom (positions 3 and 5), with the steric bulk of the difluorophenylmethyl group potentially influencing the ratio of these isomers. acs.orglibretexts.org
The following table outlines the expected selectivity for different reaction types.
| Reaction Type | Reagent Type | Favored Reaction Site | Directing/Activating Influence | Expected Product(s) |
| Nucleophilic Substitution | Strong, hard nucleophile | Benzylic Carbon | Inductive effect of fluorine atoms | Substitution of one or both benzylic fluorines (challenging) |
| Nucleophilic Aromatic Substitution | Soft nucleophile | Carbon-4 of the fluorophenyl ring | Fluorine as a leaving group | 4-substituted-1-(difluorophenylmethyl)benzene |
| Electrophilic Aromatic Substitution | Electrophile | Carbons 3 and 5 of the fluorophenyl ring | Fluorine is ortho, para-directing; difluorophenylmethyl is deactivating | 3- and 5-substituted-1-(difluorophenylmethyl)-4-fluorobenzene |
Mechanistic Insights into Fluoroalkylation and Fluoroarylation Processes Utilizing the Compound
This compound itself is not a typical fluoroalkylating or fluoroarylating agent. However, understanding its reactivity provides insights into the broader fields of fluoroalkylation and fluoroarylation.
Fluoroalkylation:
Fluoroalkylation reactions involve the transfer of a fluoroalkyl group to a substrate. cas.cnsioc.ac.cnrsc.org While this specific compound is not a direct source of a fluoroalkyl cation, anion, or radical, its synthesis and reactions are relevant to the field. For instance, the difluoromethyl group can be considered a key structural motif, and methods for its introduction and transformation are central to fluoroalkylation chemistry. nih.govacs.orgnih.govrsc.orgresearchgate.net The deprotonation of difluoromethylarenes to generate nucleophilic difluoromethyl species is a known strategy, although the acidity of the benzylic proton in this compound would be a critical factor. acs.org
Fluoroarylation:
Fluoroarylation refers to the simultaneous introduction of a fluorine atom and an aryl group to a molecule. More broadly, it can also refer to the use of fluorinated aryl compounds in arylation reactions. In this context, this compound could serve as a fluoroarylating agent in reactions that involve the activation of its C-F bond. researchgate.netyork.ac.ukacs.org For example, in a palladium-catalyzed cross-coupling reaction, it could transfer the 1-(difluorophenylmethyl)phenyl group to another molecule. The mechanism would follow the standard catalytic cycle of oxidative addition, transmetalation/migratory insertion, and reductive elimination. The efficiency of such a process would heavily depend on the development of catalysts capable of activating the strong C-F bond. researchgate.netyork.ac.uknih.govnih.govnih.govrsc.org
Research Applications in Advanced Materials and Specialized Organic Synthesis
Role as a Key Building Block in the Construction of Diverse Fluorinated Molecules
Fluorinated building blocks are foundational components in the synthesis of complex molecules with tailored properties. sigmaaldrich.com Compounds like 1-(Difluorophenylmethyl)-4-fluorobenzene are valuable because they provide both fluorinated alkyl and aryl functionalities within a single, stable scaffold. The difluoromethylene (-CF2-) group, in particular, has garnered significant attention as a bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), or amine groups, capable of acting as a lipophilic hydrogen bond donor. h1.conih.gov This property is crucial in medicinal chemistry for enhancing drug-target interactions and improving metabolic stability.
The presence of the difluoromethylene unit makes this compound an attractive starting point for creating a diverse library of more complex chemical entities. rsc.orgnih.gov Its structure, featuring two aromatic rings connected by the -CF2- bridge, allows it to serve as a core from which various derivatives can be synthesized. The fluorinated phenyl ring provides a site for further chemical modification, enabling the introduction of additional functional groups. This versatility positions the compound as a key intermediate for accessing novel fluorinated architectures that are otherwise difficult to synthesize. researchgate.net
Contributions to Polymer Chemistry Research and Macromolecular Design
In polymer chemistry, the introduction of fluorine is a well-established strategy for creating high-performance materials. pageplace.de Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties. nih.gov While specific polymerization studies involving this compound are not extensively documented in public literature, its structure suggests significant potential as a monomer for advanced polymers.
The diaryl difluoromethane (B1196922) core of the molecule is analogous to other diaryl monomers (like those based on ketones or sulfones) used to synthesize polyaryletherketones (PEEK) and other high-performance thermoplastics. The incorporation of this compound into a polymer backbone could lead to materials with enhanced properties:
Thermal Stability : The strong C-F bonds would contribute to a higher decomposition temperature. sigmaaldrich.com
Chemical Resistance : The fluorine atoms provide a protective sheath around the polymer chain, making it resistant to chemical attack.
Dielectric Properties : Fluorination typically lowers the dielectric constant of a material, which is a desirable characteristic for microelectronics applications. nasa.gov
Solubility and Processability : The difluoromethylene bridge, compared to a simple methylene (B1212753) bridge or a ketone group, could alter chain flexibility and solubility, potentially improving the processability of the resulting polymer. researchgate.net
Researchers can utilize such monomers to design macromolecules with a precise combination of mechanical strength, thermal resistance, and specific electronic properties, making them suitable for demanding applications in aerospace, electronics, and chemical processing. pageplace.de
Principles of Advanced Materials Research and Design Utilizing Fluorine-Containing Structures
The design of advanced materials frequently leverages the unique effects of fluorine substitution to achieve targeted performance characteristics. The principles guiding this research are directly applicable to structures derived from this compound. The incorporation of its difluoromethyl and fluoroaryl motifs into larger systems imparts a range of beneficial properties. nih.gov
Key design principles include:
Modulation of Electronic Properties : Fluorine's intense electron-withdrawing nature lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is critical in the design of organic semiconductors, enhancing their stability against oxidative degradation and facilitating electron injection.
Enhancement of Thermal and Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its incorporation into a molecule significantly increases thermal stability and resistance to metabolic degradation, a principle widely used in both materials science and drug design. nih.govnih.gov
Control of Intermolecular Interactions : The -CF2H group can act as a hydrogen bond donor, influencing the solid-state packing and conformational preferences of molecules. h1.co This control over supramolecular organization is essential for designing materials with specific crystalline structures and charge-transport properties.
Surface Property Modification : Fluorination is a standard method for reducing surface energy, leading to materials that are both hydrophobic (water-repellent) and lipophobic (oil-repellent). This is crucial for creating non-stick coatings, anti-fouling surfaces, and specialized textiles.
The following table summarizes the impact of incorporating fluorine-containing structures, such as those found in this compound, into advanced materials.
| Property | Effect of Fluorine Incorporation | Rationale |
| Thermal Stability | Increased | High bond dissociation energy of the C-F bond. |
| Chemical Resistance | Increased | Fluorine atoms create a chemically inert shield. |
| Surface Energy | Decreased | Low polarizability of the C-F bond leads to weak intermolecular forces. |
| Oxidative Stability | Increased | Lowering of HOMO/LUMO energy levels makes oxidation more difficult. |
| Lipophilicity | Generally Increased | The -CF2H group can act as a lipophilic bioisostere for polar groups. h1.conih.gov |
Strategic Derivatization Approaches for the Synthesis of Novel Chemical Entities with Targeted Properties
The chemical structure of this compound offers multiple sites for strategic derivatization, allowing chemists to synthesize a wide array of novel compounds. libretexts.org The two aromatic rings are the primary loci for modification through well-established synthetic methodologies.
Common derivatization strategies include:
Electrophilic Aromatic Substitution (EAS) : Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be performed on the phenyl rings. The substitution pattern will be directed by the existing groups. The fluorine atom is an ortho-, para-director, while the difluorobenzyl group will also influence the regioselectivity of the reaction.
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing fluorine atom on one of the rings can activate that ring for SNAr reactions, allowing for the displacement of the fluorine by nucleophiles like amines, alkoxides, or thiolates. This is a powerful method for introducing diverse functionalities.
Metalation and Cross-Coupling : The aromatic C-H or C-F bonds can be activated through lithiation or by using transition metal catalysts (e.g., Palladium) to participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
Benzylic Functionalization : While challenging, the C-H bonds of the difluoromethylene bridge could potentially be functionalized under radical conditions to introduce further substituents at this key position.
The table below outlines potential derivatization reactions and their utility.
| Reaction Type | Reagents/Conditions | Potential Products | Targeted Properties |
| Nitration | HNO3 / H2SO4 | Nitro-substituted derivatives | Precursors for amines, dyes, energetic materials. |
| Bromination | Br2 / FeBr3 | Bromo-substituted derivatives | Intermediates for cross-coupling reactions, flame retardants. |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | Acylated derivatives | Precursors for advanced polymers, pharmaceutical intermediates. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivatives | Components for organic electronics (OLEDs), liquid crystals. |
| SNAr | NaOMe, KNH2 | Methoxy or amino derivatives | Modification of electronic properties, pharmaceutical building blocks. |
Through these strategic modifications, this compound can be transformed into a vast range of novel chemical entities, each designed with specific electronic, physical, or biological properties in mind. mdpi.com
Analytical Methodologies for the Quantitative and Qualitative Analysis of 1 Difluorophenylmethyl 4 Fluorobenzene
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are fundamental for the analysis of organic compounds, offering high-resolution separation, precise identification, and accurate quantification. For a fluorinated aromatic compound such as 1-(Difluorophenylmethyl)-4-fluorobenzene, both liquid and gas chromatography are indispensable tools.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC/UHPLC method is critical for achieving accurate and reproducible results.
A typical reversed-phase HPLC method for the analysis of fluorinated aromatic compounds would likely employ a C18 or a phenyl-hexyl stationary phase. The C18 column is a common choice due to its versatility and ability to separate a wide range of non-polar to moderately polar compounds. For fluorinated compounds, a phenyl-hexyl column could offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.
The mobile phase composition is a key parameter in method development. A gradient elution is often preferred to ensure good separation of the target analyte from any impurities. A common mobile phase combination for reversed-phase chromatography is a mixture of an aqueous component (such as water, often with a buffer like phosphate (B84403) or an acid like formic acid to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more retained compounds.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as aromatic compounds like this compound absorb UV light. The selection of the detection wavelength is crucial for sensitivity and is usually set at the wavelength of maximum absorbance of the analyte. For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC or UHPLC system.
A hypothetical UHPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Diode Array Detector (DAD) at 254 nm |
| Expected Retention Time | ~ 3.5 minutes |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the nature of this compound, GC is a suitable method for its analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.
The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-arylene stationary phase, is often a good starting point for aromatic compounds. The column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time.
The carrier gas is typically an inert gas like helium or hydrogen. The oven temperature program is a key parameter that is optimized to ensure good separation of the analyte from any potential impurities or matrix components. The program usually involves an initial temperature hold, followed by a ramp to a final temperature, and a final hold to ensure all components are eluted.
The injector temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high selectivity and structural information, allowing for positive identification of the analyte. A supplementary material for a study involving 1-(Difluoromethyl)-4-fluorobenzene confirmed its identity using GC-MS and 19F NMR wur.nl.
A plausible GC-MS method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | Phenyl-arylene phase, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Detector | Mass Spectrometer (MS) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
| Expected Retention Time | ~ 10-12 minutes |
Method Validation Parameters and Quality Assurance in Analytical Chemistry
Method validation is a crucial process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The validation process involves a series of experiments to evaluate the performance of the method.
Evaluation of Linearity, Accuracy, Precision, and Selectivity in Analytical Procedures
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is a measure of the goodness of fit of the regression line.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. Accuracy is usually expressed as the percentage recovery.
Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Selectivity (or Specificity): Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, selectivity is demonstrated by the ability to separate the analyte peak from other peaks.
The following table provides hypothetical validation data for an HPLC method for this compound, illustrating these parameters.
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, RSD) | ≤ 0.8% | ≤ 1.0% |
| Precision (Intermediate, RSD) | ≤ 1.5% | ≤ 2.0% |
| Selectivity | No interference from placebo and known impurities | Baseline resolution |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically the concentration that gives a signal-to-noise ratio of approximately 10:1.
The determination of LOD and LOQ is particularly important for the analysis of trace impurities or for the analysis of the main compound at very low concentrations. These limits can be determined experimentally by analyzing a series of diluted solutions of the analyte.
The table below shows hypothetical LOD and LOQ values for the analysis of this compound by HPLC and GC-MS.
| Parameter | HPLC-DAD | GC-MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
Interfacing Analytical Techniques for Enhanced Resolution and Specificity
Interfacing, or hyphenating, analytical techniques involves coupling a separation technique with a spectroscopic detection method. This approach combines the high-resolution separation power of chromatography with the specific identification capabilities of spectroscopy.
For the analysis of this compound, the most powerful hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS: This technique couples the separation power of HPLC or UHPLC with the detection power of a mass spectrometer. LC-MS is particularly useful for the analysis of compounds that are not suitable for GC, such as thermally labile or non-volatile compounds. For this compound, LC-MS can provide not only the retention time but also the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which allows for unambiguous identification and structural elucidation. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, making it ideal for trace analysis in complex matrices. A highly sensitive LC-MS/MS method can be invaluable for determining genotoxic impurities in drug substances at trace levels nih.gov.
GC-MS: As previously mentioned, GC-MS is a robust technique for the analysis of volatile compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern is like a "fingerprint" of the compound, which can be compared to a library of known spectra for positive identification. GC-MS is a standard method for the analysis of aromatic hydrocarbons and their derivatives tdi-bi.com. For trace analysis of polycyclic aromatic hydrocarbons, GC-MS has proven to be a reliable method nih.gov.
The combination of these techniques provides a comprehensive analytical toolkit for the qualitative and quantitative analysis of this compound, ensuring high confidence in the identity and purity of the compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the selective and sensitive quantification of specific compounds within complex matrices such as environmental, biological, or pharmaceutical samples. rsc.orgchromatographyonline.com Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly specific detection of mass spectrometry. rsc.org While specific validated methods for this compound are not extensively detailed in publicly available literature, a robust analytical approach can be constructed based on established principles for other fluorinated aromatic compounds. chemrxiv.orgnih.gov
Sample Preparation
The analysis of complex samples necessitates a preliminary sample preparation step to remove interfering matrix components and concentrate the analyte of interest. nih.govopentrons.com For environmental water samples, solid-phase extraction (SPE) is a commonly employed technique that effectively isolates analytes from the sample matrix, enhancing sensitivity and reducing background noise. nih.govopentrons.com In the case of biological matrices like plasma or tissue, protein precipitation followed by centrifugation or liquid-liquid extraction (LLE) may be utilized to prepare the sample for injection into the LC-MS/MS system. opentrons.comresearchgate.net The final extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the liquid chromatography mobile phase. organomation.com
Liquid Chromatography (LC) Separation
The chromatographic separation is critical for isolating this compound from other components in the sample extract that could interfere with ionization and detection. A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is typically employed for this purpose. The separation relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. shimadzu.com By carefully controlling the mobile phase composition, typically through a gradient elution, a high degree of separation can be achieved. chemrxiv.org
An illustrative set of parameters for the chromatographic separation of this compound is presented below.
Table 1: Illustrative Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | Example: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry (MS/MS) Detection
Following chromatographic separation, the analyte is introduced into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate charged parent ions of the target molecule in the gas phase. bu.edu For this compound (Molecular Weight: ~224.22 g/mol ), a positively charged precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 225.2 would be expected in positive ionization mode.
Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity. wikipedia.orgproteomics.com.au In this mode, the first quadrupole (Q1) of a triple quadrupole mass spectrometer is set to isolate the specific m/z of the precursor ion (e.g., m/z 225.2). This isolated ion is then fragmented in a collision cell (Q2). The resulting characteristic product ions are then selectively monitored by the third quadrupole (Q3). proteomics.com.auspringernature.com This process, monitoring a specific "transition" from a precursor ion to a product ion, drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. proteomics.com.au For robust analysis, typically two or more MRM transitions are monitored for each compound.
A hypothetical set of mass spectrometry parameters for the analysis is outlined below.
Table 2: Illustrative Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 225.2 |
| Product Ion 1 (Q3) - Quantifier | Hypothetical m/z 205.2 (Loss of HF) |
| Product Ion 2 (Q3) - Qualifier | Hypothetical m/z 127.1 (Fluorophenylmethyl fragment) |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Quantitative and Qualitative Analysis
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the primary (quantifier) MRM transition for the unknown sample is then compared against this curve to determine its concentration. chromatographyonline.com The presence of the secondary (qualifier) MRM transition at the correct retention time and in the expected ratio to the primary transition provides qualitative confirmation of the analyte's identity, ensuring high confidence in the results. chromatographyonline.com Method validation would typically assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the data. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The synthesis of fluorinated organic compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents, such as hydrogen fluoride (B91410) (HF) derived from fluorspar (CaF₂) and sulfuric acid at high temperatures. agchemigroup.eucriver.com The future of organofluorine chemistry is increasingly focused on developing "green" and sustainable synthetic methodologies that minimize environmental impact.
Key areas of research include:
Safer Fluorinating Agents: A significant challenge is replacing harsh fluorinating agents. Research is moving towards the use of safer, more manageable reagents like potassium fluoride (KF) in conjunction with catalysts. criver.comsciencedaily.com
Catalytic Methods: The development of catalytic systems, including those that mimic the action of natural fluorinase enzymes, enables fluorination reactions under milder, more environmentally friendly conditions. criver.com This approach reduces energy consumption and improves safety.
Direct from Fluorspar: Innovative processes are being explored to produce fluorochemicals directly from fluorspar using less hazardous materials like oxalic acid at room temperature. agchemigroup.eu This could revolutionize the supply chain for fluorochemicals, making it more sustainable and decentralized. agchemigroup.eu
Improved Atom Economy: Future synthetic designs for compounds such as 1-(Difluorophenylmethyl)-4-fluorobenzene will prioritize high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. societechimiquedefrance.fr Green synthetic processes aim for non-toxic by-products, such as sodium and potassium salts, which have a minimal environmental footprint. sciencedaily.com
Table 1: Comparison of Traditional vs. Emerging Sustainable Fluorination Strategies
| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |
| Fluorine Source | Often derived from HF, which is toxic and corrosive agchemigroup.eucriver.com | Direct use of minerals like fluorspar with safer acids (e.g., oxalic acid) agchemigroup.eu; Use of safer fluoride salts (e.g., KF) criver.comsciencedaily.com |
| Reaction Conditions | High temperatures and harsh reagents (e.g., concentrated sulfuric acid) agchemigroup.eu | Milder, often room temperature conditions; Use of catalysts agchemigroup.eucriver.com |
| Energy Consumption | High energy requirements for heating and handling hazardous materials societechimiquedefrance.fr | Significantly lower energy consumption due to milder conditions |
| By-products | Can produce hazardous and stoichiometric waste | Benign by-products (e.g., water, NaCl, KCl) sciencedaily.comsocietechimiquedefrance.fr |
| Safety Profile | Significant health and safety risks associated with handling reagents like HF agchemigroup.eu | Improved safety profile due to less toxic and corrosive materials |
Exploitation of Unique Fluorine Effects in Unprecedented Chemical Transformations
The "fluorine effect" refers to the profound and often counterintuitive influence that fluorine substitution has on the physical, chemical, and biological properties of a molecule compared to its non-fluorinated counterparts. pen2print.orgresearchgate.net The presence of both a difluoromethyl group and a fluorine atom on the aromatic ring of this compound offers a rich platform for exploring these effects.
Future research will likely focus on:
Modulating Reactivity: Fluorine's high electronegativity creates strong, polarized carbon-fluorine bonds that can alter the reactivity of adjacent functional groups. nih.gov This can enable chemical transformations that are not possible with non-fluorinated substrates. researchgate.netbohrium.comrsc.orgrsc.org For instance, the difluoromethyl group can influence the acidity of the benzylic proton, opening new avenues for carbanion chemistry.
Controlling Selectivity: The electronic properties of fluorine can direct the chemo- and regioselectivity of reactions in ways that are distinct from other halogens. rsc.org Research into how the interplay between the aryl-fluoride and the difluoromethyl group in this compound guides reactions will be a key area of investigation.
New Reaction Discovery: The unique electronic landscape created by multiple fluorine substituents may lead to the discovery of entirely new types of chemical reactions and molecular rearrangements. pen2print.orgresearchgate.netrsc.org
Advanced Spectroscopic Probes and In-Situ Monitoring Techniques for Reaction Dynamics
A deeper understanding of how reactions proceed is crucial for optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic techniques are becoming indispensable tools for studying the intricate details of reaction mechanisms and dynamics in real-time.
For the synthesis and reactions of this compound, future studies will likely employ:
Pump-Probe Spectroscopy: This technique uses a laser "pump" pulse to initiate a reaction and a subsequent "probe" pulse to monitor the changes in molecular structure over extremely short timescales (femtoseconds to picoseconds). rsc.orglibretexts.org This allows for the direct observation of transient intermediates and transition states.
Time-Resolved X-ray Techniques: Methods like Time-Resolved X-ray Liquidography (TRXL) and Time-Resolved X-ray Absorption Spectroscopy (TRXAS) provide detailed information about changes in both the global molecular structure and the local electronic and geometric structure of specific atoms during a reaction. rsc.org
In-Situ IR and NMR Spectroscopy: Real-time monitoring of reactions using infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy provides valuable kinetic data and helps to identify reaction intermediates, allowing for rapid process optimization. perkinelmer.comresearchgate.net Attosecond spectroscopy is an emerging field that offers unparalleled temporal resolution to capture electron movement in real time. azooptics.com
Table 2: Advanced Spectroscopic Probes for Studying Reaction Dynamics
| Technique | Timescale | Information Obtained | Relevance to Fluorine Chemistry |
| Pump-Probe Laser Spectroscopy | Femtoseconds to Nanoseconds | Detection of short-lived intermediates and transition states; real-time reaction kinetics. libretexts.org | Elucidating the mechanism of rapid fluorination or defluorination reactions. |
| Time-Resolved X-ray Absorption Spectroscopy (TRXAS) | Picoseconds to Microseconds | Changes in local geometric and electronic structure around a specific atom. rsc.org | Tracking changes at the carbon-fluorine bond during a chemical transformation. |
| Time-Resolved X-ray Liquidography (TRXL) | Picoseconds to Microseconds | Global molecular structure changes of reactants and solvent molecules. rsc.org | Observing overall structural rearrangements in complex fluorinated molecules. |
| Attosecond Spectroscopy | Attoseconds (10⁻¹⁸ s) | Real-time observation of electron movement and ultrafast electronic dynamics. azooptics.com | Understanding the fundamental electronic behavior governing fluorine's unique chemical effects. |
Deeper Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental work has become a powerful engine for discovery in modern chemistry. acs.org Computational models can predict molecular properties, rationalize experimental outcomes, and guide the design of new experiments, thereby accelerating the pace of research and development. acs.orgjstar-research.comwikipedia.org
For a molecule like this compound, this integrated approach could involve:
Predictive Modeling: Using methods like Density Functional Theory (DFT), chemists can predict properties such as reactivity, spectroscopic signatures (NMR, IR), and electronic structure before a molecule is ever synthesized. jstar-research.comwikipedia.org This helps in screening potential synthetic routes and identifying promising candidate molecules for specific applications.
Mechanism Elucidation: Computational studies can map out entire reaction pathways, calculating the energies of reactants, intermediates, transition states, and products. acs.org This provides deep mechanistic insights that are often difficult to obtain through experiments alone.
Machine Learning: The combination of large datasets from computational chemistry with machine learning algorithms is enabling the development of models that can rapidly predict the outcomes of reactions or the properties of novel compounds, further speeding up the discovery process. acs.org
Exploration of New Applications in Emerging Fields Beyond Traditional Boundaries
While organofluorine compounds are well-established in pharmaceuticals, agrochemicals, and polymers, the unique properties of molecules like this compound make them attractive candidates for a range of emerging high-technology fields. researchgate.netwikipedia.org
Potential future applications to be explored include:
Advanced Materials: The introduction of fluorine can enhance properties like thermal stability and hydrophobicity. This makes fluorinated compounds valuable for developing new materials such as advanced polymers, liquid crystals for displays, and specialized coatings. researchgate.net
Organic Electronics: The strong electron-withdrawing nature of fluorine can be used to tune the electronic properties of π-conjugated materials, making them suitable for applications in organic solar cells, light-emitting diodes (OLEDs), and transistors. researchgate.net
Biomedical Probes: The fluorine-19 (¹⁹F) isotope has a unique NMR signal and is naturally absent in the body, making ¹⁹F-containing molecules like this compound potential candidates for development as contrast agents for magnetic resonance imaging (MRI) or as probes for studying biological systems. researchgate.net
Catalysis: The distinct electronic and steric properties imparted by the difluoromethyl and fluoro-aromatic groups could be harnessed in the design of new ligands for transition metal catalysts, potentially enabling novel reactivity and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(difluorophenylmethyl)-4-fluorobenzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkylation of 4-fluorobenzene derivatives with difluorophenylmethyl halides under basic conditions (e.g., NaH/K₂CO₃ in DMF or acetonitrile at 50–80°C for 12–24 hours) . Optimization includes screening solvents (DMSO vs. acetonitrile) and bases (NaOH vs. K₂CO₃) to improve yield (typically 60–85%) and purity (>95%). Monitoring by TLC or GC-MS ensures reaction completion.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare H/C NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns matching the molecular formula (C₁₃H₁₀F₃).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
- Methodology : Screen for receptor modulation (e.g., α7 nicotinic acetylcholine receptors) using electrophysiology or fluorescence-based assays (e.g., calcium flux in HEK293 cells expressing α7 nAChR) . Dose-response curves (0.1–100 µM) and positive controls (e.g., PNU-120596) help identify allosteric modulation potential .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?
- Methodology :
- Assay standardization : Control variables like cell passage number, buffer composition, and temperature.
- Orthogonal assays : Compare results from patch-clamp electrophysiology (direct ion channel measurement) vs. fluorescence-based high-throughput screening .
- Meta-analysis : Pool data from independent labs using platforms like PubChem BioAssay to identify outliers or assay-specific artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., α7 nAChR)?
- Methodology :
- Molecular docking : Use homology models of α7 nAChR (based on cryo-EM structures, PDB ID: 7KOX) to map binding sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., Trp-55, Leu-119) .
- Free energy calculations (MM/PBSA) : Estimate binding affinities (ΔG) to prioritize derivatives .
Q. How can reaction byproducts during synthesis be identified and mitigated?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., di-alkylated byproducts) using a QTOF mass spectrometer in positive ion mode .
- Kinetic studies : Vary reaction time (6–48 hours) and temperature (25–100°C) to minimize side reactions (e.g., over-alkylation) .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
